molecular formula C7H3F4NO2 B058234 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene CAS No. 69411-67-2

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Cat. No.: B058234
CAS No.: 69411-67-2
M. Wt: 209.1 g/mol
InChI Key: XYKVQPNHGFUXBS-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene typically involves the nitration of 2-fluoro-1-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C7H4F3+HNO3C7H3F4NO2+H2O\text{C}_7\text{H}_4\text{F}_3 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_3\text{F}_4\text{NO}_2 + \text{H}_2\text{O} C7​H4​F3​+HNO3​→C7​H3​F4​NO2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2-Fluoro-4-amino-1-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-nitro-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.

    2,3,4-Trifluoronitrobenzene: Contains multiple fluorine atoms and a nitro group.

    4-Fluoro-1-nitro-2-(trifluoromethyl)benzene: Another isomer with a different arrangement of substituents.

Uniqueness

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing nitro and trifluoromethyl groups can significantly influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-fluoro-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKVQPNHGFUXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565792
Record name 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69411-67-2
Record name 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-nitro-1-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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